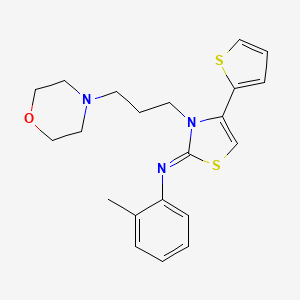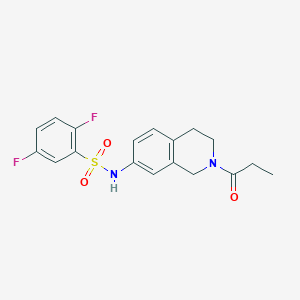![molecular formula C11H12F2O2 B2596747 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 2248173-92-2](/img/structure/B2596747.png)
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first introduced in 1971 and has since been used for the management of various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
作用機序
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By reducing the production of prostaglandins, this compound can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.
実験室実験の利点と制限
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, this compound has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have a number of off-target effects, which can complicate the interpretation of results. Additionally, this compound has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for use in experiments.
将来の方向性
There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.
Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce the risk of off-target effects. Additionally, there is a need for further research on the optimal dosing and administration of this compound for use in lab experiments.
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic effects. It exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. This compound has a number of advantages for use in lab experiments, but also has limitations that need to be considered. There are a number of future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and the development of new formulations that can improve its bioavailability.
合成法
The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of sodium methoxide. This is followed by the reaction of the resulting intermediate with difluoromethylphenylacetic acid, which yields this compound.
科学的研究の応用
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins.
特性
IUPAC Name |
(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXYCQQUZAXST-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

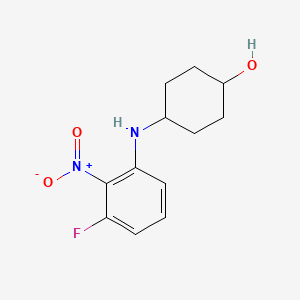
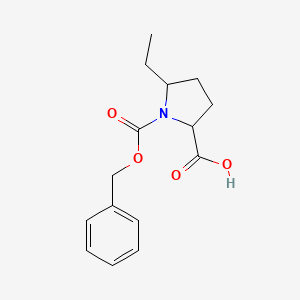
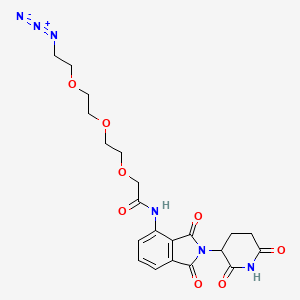
![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)
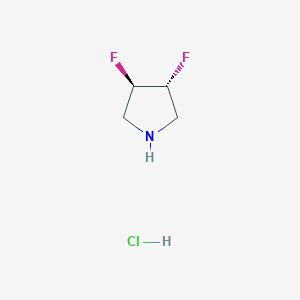
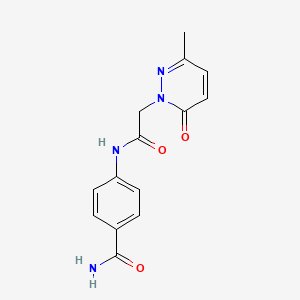
![1-tert-butyl-N-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596672.png)
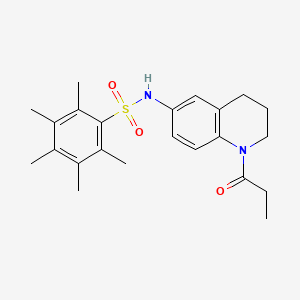
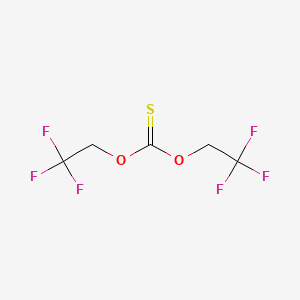
![2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2596681.png)
